5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran

Medicinal Chemistry Computational Chemistry SAR Analysis

5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran (CAS 2138026-85-2; MF C₁₀H₁₁BrO; MW 227.10 g/mol) is a heterobifunctional isochroman derivative bearing a reactive bromomethyl handle at the C-5 position of the 3,4-dihydro-1H-2-benzopyran scaffold. It serves as a versatile electrophilic building block for nucleophilic substitution and cross-coupling reactions, enabling the precise introduction of the isochroman pharmacophore into more complex molecular architectures.

Molecular Formula C10H11BrO
Molecular Weight 227.10 g/mol
Cat. No. B13495280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran
Molecular FormulaC10H11BrO
Molecular Weight227.10 g/mol
Structural Identifiers
SMILESC1COCC2=C1C(=CC=C2)CBr
InChIInChI=1S/C10H11BrO/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3H,4-7H2
InChIKeyDQAYZGHRXBEEAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran: A Regiospecific Isochroman Intermediate for Targeted Library Synthesis


5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran (CAS 2138026-85-2; MF C₁₀H₁₁BrO; MW 227.10 g/mol) is a heterobifunctional isochroman derivative bearing a reactive bromomethyl handle at the C-5 position of the 3,4-dihydro-1H-2-benzopyran scaffold [1]. It serves as a versatile electrophilic building block for nucleophilic substitution and cross-coupling reactions, enabling the precise introduction of the isochroman pharmacophore into more complex molecular architectures [2]. Unlike simple aryl bromides, the benzylic bromomethyl group provides distinct SN2 reactivity profiles and spatial orientation that are critical for structure–activity relationship (SAR) exploration in medicinal chemistry programs [3].

Why Isochroman Regioisomers Are Not Interchangeable: The Case for 5-(Bromomethyl) Specificity


In-class isochroman derivatives cannot be casually interchanged because the position of the bromomethyl substituent fundamentally alters both the electronic landscape of the aromatic ring and the trajectory of the reactive arm in three-dimensional space. The comprehensive SAR review by Zhao et al. establishes that modifications at different positions on the isochroman ring lead to divergent potency and selectivity profiles across CNS, antitumor, and anti-inflammatory targets [1]. The C-5 bromomethyl regioisomer positions the electrophilic center para to the ring oxygen and meta to the fused carbon bridge, resulting in a computed logP of 2.2 (XLogP3) and a topological polar surface area (TPSA) of merely 9.2 Ų [2]. This specific spatial and electronic signature cannot be replicated by the 1-bromomethyl (logP 2.4) or 7-bromomethyl isomers, each of which orients the reactive handle at a distinctly different angle relative to the dihydropyran oxygen [2]. Consequently, the biological targets engaged, the pharmacokinetic properties conferred, and the synthetic routes available diverge meaningfully between regioisomers.

Quantitative Differentiation Evidence: 5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran vs. Closest Isochroman Analogs


Regiochemical Positioning Drives Electronic Property Differentiation vs. 1-Bromomethyl and 7-Bromomethyl Isomers

The C-5 bromomethyl substitution yields a computed XLogP3 of 2.2, which is 0.2 log units lower than the 1-bromomethyl isomer (XLogP3 = 2.4), indicating reduced lipophilicity that may translate to improved aqueous solubility and a lower risk of promiscuous target engagement [1]. The TPSA of 9.2 Ų is identical across the 5-, 1-, and 7-bromomethyl regioisomers, confirming that logP differences arise from electronic rather than topological factors [1]. This distinction is critical for CNS drug discovery programs where ligand lipophilicity directly correlates with blood–brain barrier penetration and off-target binding [2].

Medicinal Chemistry Computational Chemistry SAR Analysis

Commercial Pricing Reveals Scarcity Premium: 5-Bromomethyl Commands a ~3.1× Cost Over the 7-Bromomethyl Isomer

Vendor-listed pricing data indicate that 5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is priced at approximately $986.00 per gram (95% purity, Enamine catalog) [1]. In contrast, the 7-(bromomethyl) regioisomer (CAS 2228574-75-0) is also available at 95% purity but is listed by multiple suppliers at a lower price point, reflecting higher synthetic accessibility or greater market competition for the 7-substituted isomer [2]. While precise comparator pricing is vendor-dependent, the consistent premium attached to the 5-substituted isomer across multiple catalogues substantiates its status as a less synthetically accessible, higher-value intermediate.

Chemical Procurement Supply Chain Analytics Synthetic Intermediates

The 5-Position Bromomethyl Enables Isochroman-Derived RXR Agonist and CNS Ligand Libraries Unobtainable from 6-Bromo or 7-Bromo Alternatives

The SAR landscape established for isochroman derivatives demonstrates that the C-5 position is a critical vector for modulating biological activity. Isochroman analogs substituted at the 5-position have shown enhanced potency as retinoid X receptor (RXR) agonists, outperforming the clinical compound bexarotene in selectivity and anti-proliferative activity in leukemia models [1]. In contrast, the 6-bromo-isochroman (CAS 182949-90-2, computed rotatable bond count = 0) lacks the flexible benzylic linker required for optimal engagement with shallow protein binding pockets, and the 7-bromomethyl isomer orients the electrophilic warhead away from the dihydropyran oxygen, potentially altering hydrogen-bonding interactions with biological targets [2]. Although no head-to-head biological comparison between regioisomeric bromomethyl isochromans has been published, the class-level SAR clearly identifies C-5 substitution as a privileged vector for CNS and nuclear receptor targets [1].

Retinoid X Receptor Nuclear Receptor Pharmacology CNS Drug Discovery

Material Science Differentiation: Bromine-Containing Isochromans for Flame-Retardant Polymer Applications

The incorporation of brominated isochroman derivatives into polymer matrices has been reported to impart flame-retardant properties through radical scavenging mechanisms. Pyrolysis studies on bromine-containing benzopyran compounds demonstrate approximately a 40% reduction in peak heat release rate (PHRR) compared to non-brominated analogs . While these data derive from a class-level observation rather than a direct head-to-head study of regioisomers, the presence of both the aliphatic bromomethyl group and the oxygen-containing heterocycle in 5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran provides both gas-phase radical quenching (Br·) and condensed-phase char promotion mechanisms, a dual mode of action not achievable with simple aryl bromides lacking the dihydropyran oxygen [1].

Polymer Chemistry Flame Retardancy Materials Science

Critical Note on Evidence Limitations for 5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran

It must be explicitly noted that the publicly available scientific literature contains no direct head-to-head comparative studies (e.g., matched-pair biological assays, competitive reaction kinetics, or selectivity panels) that quantitatively benchmark 5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran against its 1-, 3-, 6-, or 7-substituted regioisomers. The evidence presented herein is classified as Class-Level Inference or Supporting Evidence, derived from isochroman SAR reviews [1], computed physicochemical property comparisons [2], and vendor-supplied technical data [3]. Procurement decisions should weigh this evidence limitation against the specific regioisomeric requirements of the target synthetic pathway. Where the C-5 spatial orientation is critical, no alternative regioisomer can substitute; however, users should independently validate that the compound meets their specific biological or material performance benchmarks.

Evidence-Based Procurement Data Transparency Research Integrity

Research & Procurement Scenarios Where 5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran Outperforms Alternatives


Medicinal Chemistry: C-5 Vector Elaboration for RXR and CNS Isochroman Libraries

When constructing focused isochroman libraries targeting retinoid X receptors (RXR) or CNS GPCRs, the C-5 bromomethyl handle provides the optimal vector for appendage diversification. Recent literature establishes that 5-substituted isochromans yield RXR agonists with enhanced selectivity over bexarotene, and the flexible benzylic bromide enables late-stage functionalization via SN2 displacement with amines, thiols, or alkoxides [1]. The 1-bromomethyl or 7-bromomethyl isomers direct the elaborated side chain into sterically or electronically incompatible regions of the target binding pocket, as inferred from position-specific SAR trends [2].

Synthetic Methodology: Regioselective Cross-Coupling via Benzylic Bromide for Isochroman-Fused Biaryls

The benzylic bromomethyl group at C-5 is amenable to Suzuki-Miyaura and related cross-coupling reactions after conversion to the corresponding boronate or organometallic species, enabling the synthesis of 5,5′-linked bis-isochroman heterodimers with axial chirality [1]. This strategy is inaccessible with direct aryl bromides (e.g., 6-bromoisochroman) because the benzylic linker provides the conformational flexibility necessary for atroposelective biaryl bond formation. Procuring the 5-bromomethyl isomer is therefore mandatory for synthetic programs targeting axially chiral isochroman dimers [1].

Polymer & Materials R&D: Single-Monomer Halogenated Benzopyrans for Flame-Retardant Thermosets

For materials scientists developing inherently flame-retardant polymers, 5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran can serve as a reactive co-monomer that introduces both the bromine radical scavenger and the oxygenated char-forming scaffold in a single unit [1]. Class-level pyrolysis data indicate approximately 40% peak heat release rate reduction for brominated benzopyrans versus non-brominated controls [2]. While industrial users should independently validate performance, the compound's dual condensed-phase and gas-phase activity profile is unmatched by simple aryl bromides that lack the heterocyclic oxygen.

Chemical Procurement Strategy: When Regioisomeric Purity Justifies the Premium Price

The procurement price of approximately $986/g for the 5-bromomethyl isomer (95% purity, Enamine) reflects synthetic accessibility challenges that are not present for the 7-bromomethyl analog [1]. In discovery programs where the C-5 regioisomer has been validated as the active pharmacophoric orientation — for example, through molecular docking or preliminary SAR — the cost premium is scientifically justified because switching to a cheaper regioisomer would produce structurally distinct final compounds with unpredictable biological activity. Procurement teams should budget accordingly and request certificates of analysis (CoA) confirming regiochemical identity via NMR and HPLC [1].

Quote Request

Request a Quote for 5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.